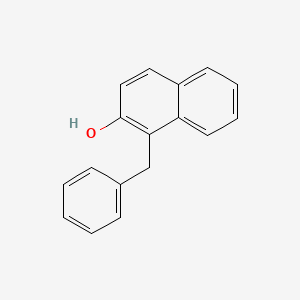
1-Benzyl-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-naphthol is an organic compound that belongs to the class of naphthols. It is characterized by the presence of a benzyl group attached to the first carbon of the naphthalene ring and a hydroxyl group attached to the second carbon. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-naphthol can be synthesized through various methods. One common approach involves the reaction of 2-naphthol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as phase transfer catalysts may also be used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthols depending on the reagents used.
Scientific Research Applications
1-Benzyl-2-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: Research into its derivatives has shown potential in developing new drugs for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-naphthol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds, while the benzyl group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to different targets. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways .
Comparison with Similar Compounds
2-Naphthol: Similar in structure but lacks the benzyl group.
1-Naphthol: Similar but with the hydroxyl group at the first carbon.
Benzyl alcohol: Contains a benzyl group but lacks the naphthalene ring.
Uniqueness: 1-Benzyl-2-naphthol’s unique combination of a benzyl group and a naphthol structure gives it distinct chemical properties and reactivity. This makes it a valuable compound in synthetic organic chemistry and various research applications .
Properties
CAS No. |
36441-31-3 |
|---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-benzylnaphthalen-2-ol |
InChI |
InChI=1S/C17H14O/c18-17-11-10-14-8-4-5-9-15(14)16(17)12-13-6-2-1-3-7-13/h1-11,18H,12H2 |
InChI Key |
MWXRIKYCKQGVRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















